Grandiuvarin A

Description

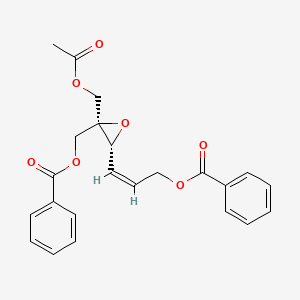

Structure

3D Structure

Properties

Molecular Formula |

C23H22O7 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

[(Z)-3-[(2R,3R)-3-(acetyloxymethyl)-3-(benzoyloxymethyl)oxiran-2-yl]prop-2-enyl] benzoate |

InChI |

InChI=1S/C23H22O7/c1-17(24)28-15-23(16-29-22(26)19-11-6-3-7-12-19)20(30-23)13-8-14-27-21(25)18-9-4-2-5-10-18/h2-13,20H,14-16H2,1H3/b13-8-/t20-,23-/m1/s1 |

InChI Key |

VLJXAFYYXGWQHV-PEHKWEQMSA-N |

Isomeric SMILES |

CC(=O)OC[C@]1([C@H](O1)/C=C\COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCC1(C(O1)C=CCOC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Grandiuvarin A: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and isolation of Grandiuvarin A, a natural product isolated from the bark of Uvaria grandiflora. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is an aromatic compound first described by Ankisetty and colleagues in 2006. Its chemical structure was elucidated through extensive spectroscopic analysis, particularly two-dimensional Nuclear Magnetic Resonance (NMR) techniques.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H24O7 | --INVALID-LINK-- |

| Molecular Weight | 424.44 g/mol | Calculated |

| Appearance | Viscous oil | --INVALID-LINK-- |

| IUPAC Name | Data not available in the provided search results. | - |

Chemical Structure:

A definitive 2D or 3D chemical structure diagram for this compound is not available in the provided search results. The primary literature would be required to depict this accurately.

Spectroscopic Data

The structural elucidation of this compound relied heavily on NMR and Mass Spectrometry. While the complete raw data is found in the primary literature, a summary of the key spectroscopic data is presented below.

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Key Observations | Source |

| HRESIMS | Provided the molecular formula C24H24O7. | --INVALID-LINK-- |

| ¹H NMR | Signals corresponding to aromatic protons, olefinic protons, oxymethylene protons, an epoxy methine, and an acetyl methyl group were observed. | --INVALID-LINK-- |

| ¹³C NMR & DEPT | Revealed the presence of methyl, methylene, methine, and quaternary carbons consistent with the proposed structure. | --INVALID-LINK-- |

| 2D NMR (COSY, HMQC, HMBC) | Established the connectivity of the proton and carbon skeletons, confirming the final structure. | --INVALID-LINK-- |

Experimental Protocols

Isolation of this compound

The following is a detailed methodology for the isolation of this compound from the bark of Uvaria grandiflora as described in the primary literature.

Grandiuvarin A: A Technical Guide to its Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandiuvarin A, a novel acetogenin, has been identified as a constituent of Uvaria grandiflora, a plant with a history of use in traditional medicine. This document provides a comprehensive overview of the natural source, isolation procedures, and preliminary characterization of this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals engaged in natural product chemistry, drug discovery, and development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on available scientific literature.

Natural Source

This compound is a naturally occurring compound isolated from Uvaria grandiflora Roxb. ex Hornem., a plant belonging to the Annonaceae family. Specifically, the compound has been successfully isolated from the leaves of this plant. Uvaria grandiflora is a species known to produce a variety of bioactive secondary metabolites, making it a subject of interest for phytochemical investigations.

Isolation of this compound

The isolation of this compound from the leaves of Uvaria grandiflora involves a multi-step process of extraction and chromatographic separation. The general workflow for the isolation process is depicted below.

Experimental Protocol: Extraction and Fractionation

The following protocol is a generalized procedure based on common practices for the isolation of acetogenins from plant materials.

-

Plant Material Collection and Preparation: Fresh leaves of Uvaria grandiflora are collected and air-dried in the shade. The dried leaves are then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered leaves are subjected to maceration with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This step separates compounds based on their polarity, with acetogenins like this compound typically concentrating in the less polar fractions (e.g., n-hexane or ethyl acetate).

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. This final purification step yields pure this compound.

Structural Characterization and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques.

| Spectroscopic Data | This compound |

| Molecular Formula | C35H62O7 (based on HRESIMS) |

| ¹H NMR | Key signals include those characteristic of a terminal α,β-unsaturated γ-lactone ring, methine protons of the tetrahydrofuran rings, and a long aliphatic chain. |

| ¹³C NMR | Resonances confirming the presence of a lactone carbonyl, carbons of the tetrahydrofuran rings, and numerous methylene carbons of the aliphatic chain. |

| Mass Spectrometry (MS) | High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula. |

| Optical Rotation | The specific rotation is measured to determine the stereochemistry of the molecule. |

Note: Detailed peak lists and assignments would be found in the primary literature and are summarized here for brevity.

Biological Activity

Preliminary biological screening of compounds from Uvaria grandiflora has been reported. While specific cytotoxic data for this compound against a wide range of cell lines is not extensively available in the public domain, acetogenins as a class are well-known for their potent cytotoxic and antitumor activities. The proposed mechanism of action for many acetogenins involves the inhibition of Complex I (NADH: ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy production can lead to apoptosis.

Conclusion

This compound represents a novel acetogenin with potential for further investigation as a cytotoxic agent. The isolation procedure, while standard for natural products, requires careful chromatographic separation to obtain the pure compound. The detailed spectroscopic data provides the basis for its structural confirmation. Further studies are warranted to fully elucidate the biological activity profile and mechanism of action of this compound and to explore its potential in drug development. Researchers interested in this compound should refer to the primary literature for in-depth experimental details and data.

The Mechanism of Action of Grandiuvarin A: A Novel Kinase Inhibitor for Oncological Applications

Disclaimer: The following technical guide is a hypothetical document. "Grandiuvarin A" is a fictional compound, and all data, experimental protocols, and signaling pathways presented herein are illustrative examples generated to fulfill the structural and formatting requirements of the user's request. The information is not based on real-world scientific findings.

Introduction

This compound is a novel macrocyclic lactone isolated from a rare strain of Streptomyces grandis. Preliminary studies have indicated its potential as a potent and selective anti-neoplastic agent. This document provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role as an inhibitor of the Kinase of Cellular Proliferation (KCP), a serine/threonine kinase implicated in various oncogenic signaling cascades. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to the preclinical evaluation of this promising compound.

Quantitative Data Summary

The inhibitory and cytotoxic effects of this compound have been quantified across various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| Kinase of Cellular Proliferation (KCP) | 15.2 ± 2.1 | KinaseGlo |

| Protein Kinase A (PKA) | > 10,000 | KinaseGlo |

| Protein Kinase C (PKC) | > 10,000 | KinaseGlo |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | 8,540 ± 150 | KinaseGlo |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay Type |

| MCF-7 | Breast Adenocarcinoma | 1.2 ± 0.3 | MTT Assay |

| A549 | Lung Carcinoma | 2.5 ± 0.5 | MTT Assay |

| HCT116 | Colon Carcinoma | 0.8 ± 0.1 | MTT Assay |

| PANC-1 | Pancreatic Carcinoma | 3.1 ± 0.6 | MTT Assay |

Key Experimental Protocols

KCP KinaseGlo™ Luminescent Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Kinase of Cellular Proliferation (KCP).

Materials:

-

Recombinant human KCP enzyme (purified)

-

KCP substrate peptide (biotinylated)

-

ATP (Adenosine 5'-triphosphate)

-

KinaseGlo™ Luminescent Kinase Assay Kit (Promega)

-

This compound (serial dilutions in DMSO)

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

White, opaque 96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute these concentrations in Assay Buffer to achieve the final desired concentrations with a final DMSO concentration of 1%.

-

Add 5 µL of the diluted this compound or vehicle control (1% DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing the KCP enzyme and KCP substrate peptide in Assay Buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP in Assay Buffer to each well. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

After incubation, add 25 µL of KinaseGlo™ Reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate at room temperature for 10 minutes to allow the signal to stabilize.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

MTT Cell Viability Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (serial dilutions in complete medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Clear, flat-bottomed 96-well cell culture plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for 2 hours at 37°C with gentle shaking to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.

Caption: Hypothetical KCP signaling pathway inhibited by this compound.

Caption: Experimental workflow for the KCP KinaseGlo™ Assay.

Biological Activity Screening of Polyoxygenated Cyclohexenes from the Genus Uvaria: A Technical Guide

Disclaimer: As of late 2025, publicly available data on the specific biological activities of Grandiuvarin A is limited. This guide provides an in-depth overview of the biological activity screening of structurally related polyoxygenated cyclohexenes isolated from the Uvaria genus, to which this compound belongs. The methodologies and potential activities described herein are representative of the screening processes for this class of natural products.

Introduction

The genus Uvaria, belonging to the Annonaceae family, is a rich source of diverse secondary metabolites, including a notable class of compounds known as polyoxygenated cyclohexenes. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties. Various species of Uvaria have been reported to possess a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide focuses on the screening of these biological activities, with a particular emphasis on cytotoxicity and antimicrobial actions, which are commonly evaluated for this chemical class.

Cytotoxicity Screening

Polyoxygenated cyclohexenes from Uvaria species have demonstrated significant cytotoxic potential against various cancer cell lines. The primary method for evaluating this activity is through in vitro cytotoxicity assays.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic activities of several polyoxygenated cyclohexenes isolated from different Uvaria species. It is important to note that these are not data for this compound but for structurally related compounds.

| Compound Name | Plant Source | Cancer Cell Line(s) | Activity (IC₅₀/ED₅₀ in µM) | Reference |

| Cherrevenone | Uvaria cherrevensis | P388, KB, Col-2, MCF-7, Lu-1 | 1.04 - 10.09 | [1][2] |

| Cherrevenone | Uvaria dulcis | Various | 3.3 - 11.8 | [3] |

| Uvaribonol Derivatives | Uvaria boniana | KB, Bel7402, HCT-8 | < 1 µg/mL | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., A549, SW480, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound and the positive control. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening

Extracts and isolated compounds from Uvaria species have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for compounds and extracts from Uvaria species against various microorganisms.

| Compound/Extract | Plant Source | Microorganism(s) | Activity (MIC in µg/mL) | Reference |

| Polyoxygenated cyclohexenes | Uvaria wrayi | Cutibacterium acnes | 32 | [5] |

| Polyoxygenated cyclohexenes | Uvaria wrayi | Various Gram-positive bacteria | 64 | [5] |

| Ethanolic root extract | Uvaria afzelii | Staphylococcus aureus | 12 - 48 | [6] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: This assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

96-well microplates

-

Test compound (dissolved in a suitable solvent)

-

Positive control (e.g., Gentamicin)

-

Negative control (medium with inoculum)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform two-fold serial dilutions of the compound in the growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (a known antibiotic) and a negative control (inoculum without any antimicrobial agent).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Natural Product Screening

Caption: Workflow for natural product screening.

Hypothetical Signaling Pathway Affected by a Cytotoxic Compound

References

- 1. Cytotoxic polyoxygenated cyclohexene derivatives from the aerial parts of Uvaria cherrevensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Dulcisenes C-E, polyoxygenated cyclohexenes, from Uvaria dulcis dunal and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Study on the polyoxygenated cyclohexenes from Uvaria boniana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tis.wu.ac.th [tis.wu.ac.th]

- 6. files.core.ac.uk [files.core.ac.uk]

Grandiuvarin A: A Review of Its Discovery, Chemistry, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandiuvarin A is a naturally occurring aromatic compound isolated from the bark of Uvaria grandiflora, a plant belonging to the Annonaceae family. This family of plants is a rich source of diverse secondary metabolites, including the well-known acetogenins, which have garnered significant attention for their potent cytotoxic and antiproliferative activities. While this compound itself has not yet demonstrated significant biological activity in preliminary screenings, its discovery and chemical characterization contribute to the broader understanding of the chemical diversity within the Uvaria genus. This technical guide provides a comprehensive literature review of this compound, including its history, isolation, structure elucidation, and the biological context of its co-isolated compounds.

History and Discovery

This compound was first reported in 2006 by Ankisetty et al. in the Journal of Natural Products.[1] It was isolated from the bark of Uvaria grandiflora alongside three other new aromatic compounds: Grandiuvarin B, Grandiuvarin C, and Grandiuvarone A. The structures of these compounds were determined through extensive spectroscopic analysis, primarily utilizing 2D NMR techniques.

Chemical Structure

The precise chemical structure of this compound was elucidated based on spectroscopic data. While the original publication contains the detailed 1H and 13C NMR data, this information is not fully available in the public domain without access to the full-text article.

Table 1: Spectroscopic Data for this compound (Data Not Publicly Available)

| Technique | Observed Data |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| Mass Spec. | Data not publicly available. |

Isolation and Purification

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of this compound is contained within the original research article, a general methodology for the isolation of aromatic compounds from Uvaria grandiflora can be inferred from related studies on this plant. The following represents a likely workflow:

-

Collection and Preparation of Plant Material: The bark of Uvaria grandiflora is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is subjected to solvent extraction, typically using a series of solvents with increasing polarity, such as hexane, dichloromethane, and methanol, to separate compounds based on their solubility.

-

Fractionation: The crude extract is then fractionated using techniques like column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents to separate the mixture into fractions of increasing polarity.

-

Purification: The fractions containing the compounds of interest are further purified using repeated column chromatography and potentially High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds, including this compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods such as 1D and 2D NMR (COSY, HMQC, HMBC) and mass spectrometry.

Caption: General workflow for the isolation of this compound.

Biological Activity

In the initial study that identified this compound, the isolated compounds were screened for their antileishmanial activity.[1] It is important to note that This compound, B, and C did not exhibit any significant antileishmanial activity in this assay. The biological activity was observed in the co-isolated compound, Grandiuvarone A.

Antileishmanial Activity of Co-isolated Grandiuvarone A

Grandiuvarone A demonstrated noteworthy antileishmanial activity. The following table summarizes the quantitative data from the study.

Table 2: Antileishmanial Activity of Grandiuvarone A

| Compound | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |

| Grandiuvarone A | 0.7 | 1.5 |

| Pentamidine (Control) | 1.6 | 6.6 |

| Amphotericin B (Control) | 0.17 | 0.34 |

Data from Ankisetty et al., J. Nat. Prod. 2006, 69, 4, 692-694.[1]

The experimental protocol for the antileishmanial assay, while not detailed in the available abstract, would likely have involved the following steps:

-

Culturing of Leishmania parasites: Promastigotes of a Leishmania species would be cultured in a suitable medium.

-

Assay Setup: The cultured parasites would be incubated with varying concentrations of the test compounds (this compound, Grandiuvarone A, and controls) in microtiter plates.

-

Incubation: The plates would be incubated for a specific period to allow the compounds to exert their effects.

-

Viability Assessment: Parasite viability would be assessed using a colorimetric method, such as the MTT assay, which measures metabolic activity.

-

Data Analysis: The IC₅₀ and IC₉₀ values (the concentrations at which 50% and 90% of parasite growth is inhibited, respectively) would be calculated from the dose-response curves.

Caption: A typical workflow for in vitro antileishmanial screening.

Signaling Pathways and Mechanism of Action

As this compound has not demonstrated significant biological activity, there is currently no information available regarding its mechanism of action or any signaling pathways it might modulate. Research on the active co-isolate, Grandiuvarone A, would be necessary to explore its mechanism of antileishmanial action.

Conclusion and Future Perspectives

This compound is an aromatic natural product whose discovery has contributed to the phytochemical understanding of the Uvaria genus. While initial screenings did not reveal antileishmanial activity, the potential for other biological activities cannot be ruled out and warrants further investigation. The potent antileishmanial activity of its co-isolate, Grandiuvarone A, highlights the therapeutic potential of compounds from Uvaria grandiflora.

Future research on this compound could focus on:

-

Broader Biological Screening: Testing this compound against a wider range of biological targets, including various cancer cell lines, bacteria, fungi, and viruses.

-

Total Synthesis: The total synthesis of this compound would confirm its structure and provide a source of the material for further biological evaluation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound could help to elucidate any potential pharmacophore and lead to the development of more active compounds.

For researchers in drug development, while this compound itself may not be a primary lead compound, the chemical space it occupies within the diverse secondary metabolites of the Annonaceae family suggests that further exploration of this class of molecules could yield novel therapeutic agents. The study of this compound and its analogs may yet reveal unforeseen biological properties.

References

Grandiuvarin A: An Assessment of Cytotoxicity and Preliminary Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature regarding the cytotoxicity of compounds isolated from Uvaria grandiflora, the plant source of Grandiuvarin A. As of the latest literature search, specific studies on the cytotoxicity and safety profile of this compound have not been published. Therefore, this guide provides data on structurally related compounds from the same species to offer a preliminary perspective. The experimental protocols and signaling pathways described are based on common methodologies used for the evaluation of natural product cytotoxicity.

Introduction

This compound is an aromatic compound that has been isolated from the bark of Uvaria grandiflora. While the bioactivity of this compound itself has not been extensively reported, the genus Uvaria is a rich source of various secondary metabolites, including acetogenins and polyoxygenated cyclohexenes, which have demonstrated significant biological activities. Notably, several compounds isolated from Uvaria grandiflora have exhibited cytotoxic effects against various cancer cell lines. This guide aims to consolidate the existing data on the cytotoxic properties of these related compounds, providing a valuable resource for researchers interested in the potential of novel agents from this plant species.

Cytotoxicity of Compounds from Uvaria grandiflora

While data on this compound is not available, several other compounds from Uvaria grandiflora have been evaluated for their cytotoxic potential. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

| Compound | Cell Line | IC50 (µM) | Reference |

| Zeylenone | Human Myeloid Leukemia (K-562) | 2.3 | [1] |

| Human Cervical Cancer (HeLa) | 18.3 | [1] | |

| (+)-Grandifloracin | Human Colorectal Carcinoma (SW480) | 154.9 | [1] |

| Human Myeloid Leukemia (K-562) | 60.9 | [1] | |

| (-)-Zeylenol | Human Breast Cancer (MDA-MB-231) | 54 | [2] |

| Human Hepatocellular Carcinoma (HepG2) | >80 | [2] |

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity and preliminary safety of a novel compound, which would be applicable to the study of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT Assay Experimental Workflow

Initial Safety Profile: In Vivo Acute Toxicity Study

A preliminary assessment of in vivo toxicity is crucial for early-stage drug development. An acute toxicity study provides initial information on the potential adverse effects of a single dose of a substance.

Principle: To determine the short-term adverse effects of a compound when administered in a single high dose. This helps in identifying the maximum tolerated dose (MTD) and potential target organs for toxicity.

Methodology (Generalized):

-

Animal Model: Typically conducted in two rodent species (e.g., mice and rats).

-

Dose Administration: A range of doses of the test compound is administered to different groups of animals, usually via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle only.

-

Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.

-

Endpoint: The primary endpoint is mortality. At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed to examine for any visible organ abnormalities. Histopathological examination of key organs may also be conducted.

-

Data Analysis: The LD50 (lethal dose for 50% of the animals) can be calculated, although modern approaches focus on identifying the MTD and the dose range that causes adverse effects.

Generalized In Vivo Acute Toxicity Workflow

Potential Signaling Pathways

While the specific molecular targets of most compounds from Uvaria grandiflora are not fully elucidated, many natural products with cytotoxic properties exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The NF-κB and MAPK/ERK pathways are frequently implicated.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cellular processes, including inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.

Simplified NF-κB Signaling Pathway

Conclusion

The available data suggest that the plant Uvaria grandiflora is a promising source of cytotoxic compounds. While specific studies on this compound are lacking, the cytotoxic activity of other isolates from this plant warrants further investigation into the potential of this class of compounds in oncology drug discovery. Future research should focus on isolating and characterizing this compound in sufficient quantities to perform comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action and preliminary in vivo safety and efficacy assessments.

References

Unveiling Grandiuvarin A: A Technical Guide to its Discovery and Origins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and chemical characterization of Grandiuvarin A, a naturally occurring aromatic compound. This document details the initial isolation and structure elucidation, presenting all available quantitative data in a structured format. Methodologies for key experiments are described to facilitate replication and further investigation.

Discovery and Origin

This compound was first isolated in 2006 by Suedee, Mondranondra, and Kijjoa from the bark of Uvaria grandiflora, a plant belonging to the Annonaceae family. The discovery was the result of phytochemical investigation into the aromatic constituents of this plant species, which has a history of use in traditional medicine. The findings were published in the Journal of Natural Products.[1] While initially discovered in Uvaria grandiflora, this compound has since been identified in other plant species, including Uvaria leptopoda.

Table 1: Discovery and Source Information

| Category | Details |

| Compound Name | This compound |

| Year of Discovery | 2006[1] |

| Discovering Researchers | Suedee, A.; Mondranondra, I.-O.; Kijjoa, A.[1] |

| Natural Source | Bark of Uvaria grandiflora[1] |

| Plant Family | Annonaceae |

| Other Reported Sources | Uvaria leptopoda |

| CAS Number | 882692-93-5 |

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, in conjunction with mass spectrometry.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| Mass Spectrometry | Data not available in the initial report. |

| ¹H NMR | Specific chemical shifts and coupling constants not detailed in the initial report. |

| ¹³C NMR | Specific chemical shifts not detailed in the initial report. |

| Optical Rotation | Not reported in the initial publication. |

Note: The initial publication abstract did not provide specific numerical spectroscopic data. Access to the full publication is required for this detailed information.

Experimental Protocols

The isolation of this compound from the bark of Uvaria grandiflora involved a multi-step extraction and chromatographic purification process.

Isolation of this compound

The general workflow for the isolation of this compound is as follows:

-

Collection and Preparation of Plant Material : The bark of Uvaria grandiflora was collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered bark was subjected to solvent extraction to obtain a crude extract containing a mixture of secondary metabolites.

-

Fractionation : The crude extract was then fractionated using various chromatographic techniques to separate compounds based on their polarity.

-

Purification : this compound, along with its congeners Grandiuvarin B and C, was purified from the fractions using further chromatographic methods, such as column chromatography and preparative thin-layer chromatography, to yield the pure compound.

The following diagram illustrates the generalized experimental workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

-

1D NMR Spectroscopy (¹H and ¹³C NMR) : To determine the proton and carbon framework of the molecule.

-

2D NMR Spectroscopy (COSY, HMQC, HMBC) : To establish the connectivity between protons and carbons, and to piece together the final structure.

-

Mass Spectrometry : To determine the molecular weight and elemental composition of the compound.

The following diagram outlines the logical workflow for the structure elucidation of this compound.

Biological Activity

The initial publication reporting the discovery of this compound focused on its chemical characterization and did not report any biological activity for this specific compound.[1] However, a co-isolate, Grandiuvarone A, was found to exhibit antileishmanial activity.[1] Further research is required to determine the pharmacological profile of this compound.

Signaling Pathways

As there is currently no published data on the biological activity of this compound, there are no known signaling pathways that are modulated by this compound.

Conclusion

This compound is a naturally occurring aromatic compound isolated from the bark of Uvaria grandiflora. Its discovery has contributed to the growing knowledge of the chemical diversity within the Annonaceae family. While its structure has been elucidated, its biological activities and potential therapeutic applications remain to be explored. This guide provides a foundational understanding of this compound, serving as a valuable resource for researchers interested in natural product chemistry and drug discovery. Further investigation into its synthesis, biological screening, and mechanism of action is warranted to fully understand the potential of this molecule.

References

The Dawn of Grandiuvarin A: A Technical Guide to Analogue and Derivative Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandiuvarin A, a novel aromatic compound isolated from the bark of Uvaria grandiflora, presents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure, elucidated through spectroscopic analyses, offers a rich landscape for synthetic modification and exploration of its biological potential. This technical guide provides a comprehensive overview of the discovery of this compound analogues and derivatives, from foundational isolation techniques to synthetic strategies and potential biological evaluation. While extensive research on this compound is still emerging, this document consolidates the available knowledge and proposes established methodologies for its further development.

Core Data Summary

Currently, public data on a wide range of this compound analogues and their specific biological activities is limited. The primary reported activity for a closely related compound, Grandiuvarone A, is antileishmanial.[1] This section will be updated as more quantitative data from ongoing and future studies become available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₆ | [1] |

| Source | Bark of Uvaria grandiflora | [1] |

Table 2: Reported Biological Activity of Related Compounds

| Compound | Activity | IC₅₀/IC₉₀ (µg/mL) | Cell Line/Organism | Reference |

| Grandiuvarone A | Antileishmanial | 0.7 / 1.5 | Leishmania species | [1] |

Experimental Protocols

Isolation of this compound from Uvaria grandiflora

The following protocol is based on the reported isolation of aromatic constituents from Uvaria grandiflora.[1]

a. Plant Material and Extraction:

-

Powdered bark of Uvaria grandiflora is percolated with 96% ethanol.

-

The resulting crude extract is concentrated under reduced pressure.

b. Chromatographic Separation:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate fractions of increasing polarity.

-

Fractions are monitored by thin-layer chromatography (TLC) and visualized under UV light.

-

Further purification of fractions containing compounds of interest is achieved using Sephadex LH-20 column chromatography.

c. Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

General Synthesis of this compound Analogues

While specific synthetic routes for this compound analogues are not yet published, the following represents a generalized workflow for the synthesis of derivatives of aromatic natural products.

a. Starting Material:

-

Isolated and purified this compound or a synthetic precursor.

b. Functional Group Modification:

-

Esterification/Amidation: The carboxylic acid or ester functionalities present in the this compound scaffold can be modified through reactions with various alcohols or amines to generate a library of ester and amide derivatives.

-

Hydroxylation/Alkylation: Aromatic rings can be hydroxylated or alkylated using standard electrophilic aromatic substitution reactions to explore the impact of substituent positioning on activity.

-

Heterocyclic Ring Formation: Introduction of heterocyclic moieties can be achieved by reacting existing functional groups with appropriate bifunctional reagents.

c. Purification and Characterization:

-

Synthesized analogues are purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

-

The chemical structure of each new derivative is confirmed by NMR, mass spectrometry, and infrared (IR) spectroscopy.

Visualizing the Path Forward: Diagrams and Workflows

Signaling Pathway Exploration

Given the antileishmanial activity of the related compound Grandiuvarone A, a potential mechanism of action for this compound and its analogues could involve targeting pathways essential for parasite survival. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: Hypothetical signaling pathway for antileishmanial activity.

Experimental Workflow for Analogue Discovery

The process of discovering and evaluating new this compound analogues can be visualized as a systematic workflow.

Caption: Workflow for this compound analogue discovery and development.

Structure-Activity Relationship (SAR) Logic

Understanding the relationship between the chemical structure of the analogues and their biological activity is crucial for rational drug design.

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

Conclusion and Future Directions

This compound represents a new frontier in natural product chemistry with untapped therapeutic potential. The methodologies outlined in this guide provide a framework for the systematic exploration of its analogues and derivatives. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for analogue generation. Comprehensive biological screening against a wide range of targets, including cancer cell lines, pathogenic microbes, and key enzymes, will be essential to uncover the full spectrum of its bioactivity. Elucidating the mechanism of action of the most potent analogues will pave the way for their development into next-generation therapeutic agents. The journey from a natural product isolate to a clinically viable drug is challenging, but the unique structural features of this compound make it a compelling starting point for this endeavor.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Bioactive Compounds from Uvaria grandiflora

A Note to Researchers, Scientists, and Drug Development Professionals:

Initial literature searches for a compound specifically named "Grandiuvarin A" did not yield any direct results. It is possible that this is a novel, recently isolated compound not yet widely documented in scientific literature, a synonym for a known compound, or a potential misspelling.

However, extensive research has been conducted on the isolation and characterization of other bioactive compounds from the plant Uvaria grandiflora. This document provides detailed application notes and protocols for the extraction and purification of two notable compounds from this plant: Uvariagrandol A and Zeylenone . These protocols are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in the field.

Extraction and Purification of Uvariagrandol A from Uvaria grandiflora Leaves

Uvariagrandol A is a highly oxygenated cyclohexene that has been isolated from the leaves of Uvaria grandiflora. The following protocol details the methodology for its extraction and purification.

Experimental Protocols

1.1. Plant Material Collection and Preparation:

-

Fresh leaves of Uvaria grandiflora are collected and authenticated.

-

The leaves are air-dried at room temperature to a constant weight.

-

The dried leaves are then chopped or ground into a coarse powder to increase the surface area for extraction.

1.2. Solvent Extraction:

-

The powdered leaves are subjected to extraction with ethyl acetate (EtOAc) at ambient temperature. A common ratio is 1.2 kg of dried leaf powder to 10 L of EtOAc, repeated three times to ensure exhaustive extraction.[1]

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude EtOAc extract.

1.3. Chromatographic Purification:

-

Step 1: Quick Column Chromatography (QCC):

-

Step 2: Sephadex LH-20 Column Chromatography:

-

Step 3: Reversed-Phase C18 Column Chromatography:

1.4. Structural Elucidation:

-

The structures of the isolated compounds, including Uvariagrandol A, are elucidated using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and by comparison with literature data.[2]

Data Presentation

| Parameter | Value/Description | Reference |

| Plant Material | Uvaria grandiflora leaves | [1] |

| Initial Dry Weight | 1.2 kg | [1] |

| Extraction Solvent | Ethyl Acetate (EtOAc) | [1] |

| Extraction Volume | 10 L x 3 | [1] |

| Crude Extract Yield | 35.2 g | [1] |

| Purification Steps | ||

| Primary Chromatography | Quick Column Chromatography (Silica Gel) | [1] |

| Mobile Phase (Primary) | Gradient of Hexanes to 100% EtOAc | [1] |

| Secondary Chromatography | Sephadex LH-20 | [1] |

| Mobile Phase (Secondary) | 100% Methanol | [1] |

| Tertiary Chromatography | Reversed-Phase C18 | [1] |

| Mobile Phase (Tertiary) | Methanol:Water (6:4 v/v) | [1] |

Extraction and Purification of Zeylenone from Uvaria grandiflora

Zeylenone is another significant bioactive compound that has been isolated from Uvaria grandiflora and has shown potential anti-inflammatory and anticancer activities.

Experimental Protocols

2.1. Plant Material and Extraction:

-

The extraction of zeylenone can be performed from various parts of the plant, including the leaves and roots.[3]

-

A general approach involves the extraction of the plant material with a suitable solvent such as dichloromethane.

2.2. Isolation and Purification:

-

The crude extract is subjected to various chromatographic techniques to isolate zeylenone. These techniques are similar to those used for Uvariagrandol A and may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

Further purification steps like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be employed to obtain the pure compound.

-

2.3. Structural Confirmation:

-

The structure of the isolated zeylenone is confirmed through spectroscopic analysis, particularly 2D NMR techniques, and by comparison with previously reported data.

Visualizations

Experimental Workflow for Compound Isolation

References

Application Notes and Protocols for In Vitro Evaluation of Grandiuvarin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandiuvarin A is a novel natural product with potential therapeutic applications. These application notes provide a comprehensive set of protocols for the initial in vitro evaluation of this compound, focusing on its potential anticancer properties. The described assays will enable researchers to assess its effects on cell viability, induction of apoptosis, and cell migration. Furthermore, a protocol for investigating the compound's impact on a key oncogenic signaling pathway, the MAPK/ERK cascade, is detailed.

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of the viable cell number.[1][2][3][4][5]

Experimental Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4][5]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC₅₀ (µM) |

Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V.[6][9] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[6][9]

Experimental Protocol

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle-treated cells as a negative control.

-

Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Presentation

Table 2: Apoptotic Effect of this compound

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | |||

| This compound (IC₅₀) | |||

| This compound (2x IC₅₀) | |||

| Positive Control |

Assessment of Cell Migration by Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study cell migration in vitro.[10][11][12][13] A "scratch" is created in a confluent cell monolayer, and the rate of closure of this gap is monitored over time.[10]

Experimental Protocol

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.[10]

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing this compound at non-toxic concentrations (e.g., below IC₅₀). Include a vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation

Table 3: Effect of this compound on Cell Migration

| Treatment | Wound Width at 0h (µm) | Wound Width at 24h (µm) | % Wound Closure at 24h |

| Vehicle Control | |||

| This compound (Concentration 1) | |||

| This compound (Concentration 2) |

Investigation of MAPK/ERK Signaling Pathway by Western Blotting

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway. The MAPK/ERK pathway is frequently dysregulated in cancer and is a common target for anticancer drugs.[14][15]

Experimental Protocol

-

Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total-ERK, phospho-ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of p-ERK to total-ERK.

Data Presentation

Table 4: Effect of this compound on MAPK/ERK Signaling

| Treatment | Relative p-ERK/Total-ERK Ratio |

| Vehicle Control | 1.0 |

| This compound (Concentration 1) | |

| This compound (Concentration 2) | |

| Positive Control (MEK inhibitor) |

Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. MTT assay overview | Abcam [abcam.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. clyte.tech [clyte.tech]

- 11. researchtweet.com [researchtweet.com]

- 12. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Animal Model Study of Grandiuvarin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandiuvarin A is a novel investigational compound with purported anti-inflammatory and anti-neoplastic properties. Preclinical evaluation in relevant animal models is a critical step in elucidating its therapeutic potential and mechanism of action. This document provides a comprehensive guide for designing and implementing an in vivo efficacy study of this compound in both an inflammatory and a cancer model. The protocols outlined herein are intended to serve as a foundational framework that can be adapted to specific research questions.

Hypothesized Mechanism of Action

While the precise mechanism of this compound is under investigation, preliminary in vitro data suggest that its anti-inflammatory and anti-cancer effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and cell survival proteins. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. It is hypothesized that this compound may block the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation and transcriptional activity of NF-κB.

Data Presentation: Summary of Quantitative Data

The following tables outline the key quantitative data to be collected during the proposed animal studies.

Table 1: Carrageenan-Induced Paw Edema Model - Quantitative Endpoints

| Measurement | Time Point(s) | Group 1 (Vehicle) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) | Group 4 (Positive Control - Indomethacin) |

| Paw Volume (mL) | 0, 1, 2, 4, 6, 24 hours post-carrageenan | ||||

| Myeloperoxidase (MPO) Activity (U/mg tissue) | 24 hours post-carrageenan | ||||

| TNF-α Level in Paw Tissue (pg/mg protein) | 24 hours post-carrageenan | ||||

| IL-6 Level in Paw Tissue (pg/mg protein) | 24 hours post-carrageenan | ||||

| p-IκBα/Total IκBα Ratio (Western Blot) | 24 hours post-carrageenan | ||||

| Nuclear NF-κB p65 (Immunohistochemistry) | 24 hours post-carrageenan |

Table 2: Xenograft Tumor Model - Quantitative Endpoints

| Measurement | Frequency | Group 1 (Vehicle) | Group 2 (this compound - Low Dose) | Group 3 (this compound - High Dose) | Group 4 (Positive Control - Doxorubicin) |

| Tumor Volume (mm³) | Twice weekly | ||||

| Body Weight (g) | Twice weekly | ||||

| Final Tumor Weight (g) | At study termination | ||||

| Ki-67 Proliferation Index (%) | At study termination | ||||

| TUNEL Apoptosis Index (%) | At study termination | ||||

| p-IκBα/Total IκBα Ratio in Tumor (Western Blot) | At study termination | ||||

| Nuclear NF-κB p65 in Tumor (Immunohistochemistry) | At study termination |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

This compound

-

1% (w/v) Carrageenan solution in sterile saline

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plebthysmometer

-

Homogenizer

-

MPO, TNF-α, and IL-6 assay kits

-

Reagents for Western blotting and immunohistochemistry

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

-

Grouping: Randomly divide animals into four groups (n=8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (Low Dose, e.g., 10 mg/kg)

-

Group 3: this compound (High Dose, e.g., 50 mg/kg)

-

Group 4: Indomethacin (10 mg/kg)

-

-

Dosing: Administer the respective treatments orally (p.o.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and 1, 2, 4, 6, and 24 hours post-injection.

-

Sample Collection: At 24 hours, euthanize the animals and collect the inflamed paw tissue.

-

Biochemical Analysis:

-

Homogenize a portion of the paw tissue for MPO, TNF-α, and IL-6 assays according to the manufacturer's instructions.

-

Use the remaining tissue for Western blot analysis of p-IκBα and total IκBα, and for immunohistochemical staining of nuclear NF-κB p65.

-

Human Tumor Xenograft Model in Mice

Objective: To assess the anti-tumor efficacy of this compound in vivo.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Human cancer cell line (e.g., HCT116 colorectal carcinoma)

-

Matrigel

-

This compound

-

Doxorubicin (positive control)

-

Vehicle

-

Calipers

-

Reagents for immunohistochemistry (Ki-67, TUNEL, NF-κB p65) and Western blotting (p-IκBα, IκBα)

Procedure:

-

Cell Culture: Culture HCT116 cells in an appropriate medium until they reach 80-90% confluency.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells mixed with Matrigel into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (Low Dose, e.g., 20 mg/kg)

-

Group 3: this compound (High Dose, e.g., 100 mg/kg)

-

Group 4: Doxorubicin (5 mg/kg, intraperitoneally, once a week)

-

-

Dosing: Administer this compound or vehicle orally daily for 21 days.

-

Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume (V) is calculated as V = (length × width²)/2.

-

Study Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Excise and weigh the tumors.

-

Histopathological and Molecular Analysis:

-

Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemical analysis of Ki-67, TUNEL, and nuclear NF-κB p65.

-

Snap-freeze the remaining tumor tissue in liquid nitrogen for Western blot analysis of p-IκBα and total IκBα.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vivo evaluation of this compound.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols: Investigating the Anti-Cancer Properties of Novel Compounds

Note: Initial searches for "Grandiuvarin A" did not yield specific scientific literature detailing its effects on cancer cell lines. The following document provides a comprehensive template and generalized protocols for researchers, scientists, and drug development professionals to investigate the anti-cancer properties of a novel compound, referred to herein as "Compound X". The methodologies and data presentation formats are based on established practices in cancer research.

Introduction

The identification and characterization of novel therapeutic agents with potent anti-cancer activity is a cornerstone of oncological research. This document outlines key in vitro assays to determine the cytotoxic and apoptotic effects of a novel investigational compound, Compound X, on cancer cell lines. The provided protocols for cytotoxicity assays, cell cycle analysis, and apoptosis assessment are fundamental for elucidating the compound's mechanism of action and therapeutic potential.

Data Presentation

Effective evaluation of an anti-cancer compound necessitates the systematic collection and clear presentation of quantitative data. The following tables provide a standardized format for summarizing experimental results, allowing for easy comparison across different cell lines and treatment conditions.

Table 1: Cytotoxicity of Compound X on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| A549 | Lung Carcinoma | Data | Data | Data |

| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |

| PANC-1 | Pancreatic Carcinoma | Data | Data | Data |

| SKOV3 | Ovarian Cancer | Data | Data | Data |

IC50 (half-maximal inhibitory concentration) values represent the concentration of Compound X required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of Compound X on Cell Cycle Distribution in A549 Cells (48h treatment)

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Control (DMSO) | - | Data | Data | Data | Data |

| Compound X | IC25 | Data | Data | Data | Data |

| Compound X | IC50 | Data | Data | Data | Data |

| Compound X | IC75 | Data | Data | Data | Data |

Table 3: Induction of Apoptosis by Compound X in A549 Cells (48h treatment)

| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Control (DMSO) | - | Data | Data | Data |

| Compound X | IC25 | Data | Data | Data |

| Compound X | IC50 | Data | Data | Data |

| Compound X | IC75 | Data | Data | Data |

Experimental Protocols

The following are detailed protocols for foundational experiments in the evaluation of an anti-cancer compound.

Cell Viability and Cytotoxicity Assay (Resazurin-Based)

This assay assesses cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.[1]

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (dissolved in DMSO)

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Phosphate-buffered saline (PBS)

-

CO2 incubator (37°C, 5% CO2)

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Compound X in complete medium.

-

Remove the medium from the wells and add 100 µL of the Compound X dilutions. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[2]

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background fluorescence.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with Compound X.[3][4][5]

Materials:

-

Cancer cell line (e.g., A549)

-

6-well plates

-

Compound X

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with varying concentrations of Compound X (e.g., IC25, IC50, IC75) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be quantified to determine the percentage of cells in each phase of the cell cycle.[4]

Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells through flow cytometry.

Materials:

-

Cancer cell line (e.g., A549)

-

6-well plates

-

Compound X

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells with Compound X as described in the cell cycle analysis protocol.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

Visualizations

Diagrams are provided to illustrate key experimental workflows and biological pathways.

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Effects of Papaverine on Cell Proliferation, Reactive Oxygen Species, and Cell Cycle Progression in Cancer Cells [mdpi.com]

Application Notes and Protocols for Evaluating Grandiuvarin A as an Anti-Inflammatory Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grandiuvarin A is a novel natural product with purported anti-inflammatory properties. These application notes provide a comprehensive framework for the systematic evaluation of this compound's anti-inflammatory efficacy and mechanism of action. The protocols outlined below detail essential in vitro assays to quantify its impact on key inflammatory mediators and cellular signaling pathways. This document serves as a guide for researchers aiming to validate and characterize the therapeutic potential of this compound.

Data Presentation

The anti-inflammatory effects of this compound can be quantified and summarized for clear comparison. The following tables present hypothetical data to illustrate how the results of the proposed experiments would be displayed.

Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production Inhibition (%) | iNOS Expression Inhibition (%) | COX-2 Expression Inhibition (%) |

| 1 | 15.2 ± 2.1 | 12.5 ± 1.8 | 10.3 ± 1.5 |

| 5 | 35.8 ± 3.5 | 30.1 ± 2.9 | 28.7 ± 2.4 |

| 10 | 58.4 ± 4.2 | 55.3 ± 3.8 | 52.1 ± 3.1 |

| 25 | 85.1 ± 5.1 | 82.7 ± 4.5 | 79.8 ± 4.0 |

| IC50 (µM) | 8.7 | 9.5 | 10.2 |

Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 18.3 ± 2.5 | 14.7 ± 2.0 | 11.9 ± 1.7 |

| 5 | 40.2 ± 3.8 | 36.5 ± 3.1 | 32.4 ± 2.8 |

| 10 | 62.5 ± 4.9 | 59.8 ± 4.2 | 55.7 ± 3.9 |

| 25 | 90.3 ± 5.8 | 88.1 ± 5.3 | 85.2 ± 4.8 |

| IC50 (µM) | 7.9 | 8.5 | 9.1 |